Superior Lipophilicity for Enhanced Drug-Likeness and Membrane Permeability
4-Fluoro-3-methoxyaniline exhibits a higher LogP value compared to non-fluorinated 3-methoxyaniline, indicating enhanced lipophilicity which is a crucial parameter for improving drug-like properties such as membrane permeability and oral bioavailability [1]. In contrast, 3-methoxyaniline, lacking the fluorine atom, is less lipophilic, which could limit the performance of derived compounds in cellular assays or in vivo models [2]. The isomer 3-fluoro-4-methoxyaniline possesses an intermediate lipophilicity, but its different substitution pattern leads to distinct spatial and electronic interactions with biological targets [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9977 [1] |
| Comparator Or Baseline | 3-Methoxyaniline (LogP = 0.93) [2]; 3-Fluoro-4-methoxyaniline (LogP = 1.159) [3] |
| Quantified Difference | 2.1-fold increase in LogP vs. 3-methoxyaniline; 1.7-fold increase vs. 3-fluoro-4-methoxyaniline. |
| Conditions | Calculated partition coefficient (octanol/water) under standard conditions. |
Why This Matters
This higher lipophilicity can lead to improved cell penetration and pharmacokinetic profiles in drug development, making it a strategically superior starting material.
- [1] Molbase. (n.d.). 4-Fluoro-3-methoxyaniline: LogP value. View Source
- [2] Sielc. (2018). 3-Methoxyaniline: LogP value. View Source
- [3] Chembase. (n.d.). 3-Fluoro-4-methoxyaniline: LogP value. View Source
